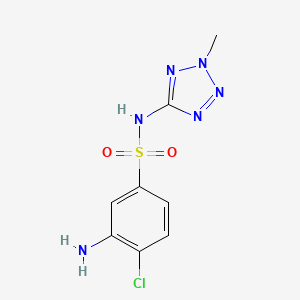
2-((difluoromethyl)sulfonyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-((difluoromethyl)sulfonyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a chemical entity that features a difluoromethylsulfonyl group attached to a tetrahydroisoquinoline scaffold. This structure is indicative of a class of compounds that have been explored for their potential biological activities, such as inhibition of phenylethanolamine N-methyltransferase (PNMT), which is an enzyme involved in the biosynthesis of the neurotransmitter norepinephrine .
Synthesis Analysis
The synthesis of related compounds involves the use of visible light-induced difluoromethylation of N-methacryloyl benzamides using difluoromethyl sulfone. This method has been shown to be efficient for the synthesis of CF2H-containing isoquinoline-1,3(2H,4H)-diones. Additionally, trifluoromethylation can be achieved using trifluoromethyl sulfone via a similar radical process . Another approach for synthesizing sulfonyl-containing quinolines is the copper-catalyzed deoxygenative C2-sulfonylation of quinoline N-oxides with DABSO and phenyldiazonium tetrafluoroborates, which yields products with various substituents in moderate to high yields .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-((difluoromethyl)sulfonyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide includes a tetrahydroisoquinoline core, which is a common feature in molecules with potential pharmacological properties. The presence of the difluoromethylsulfonyl group is significant as it can influence the molecule's binding affinity and selectivity to biological targets, such as PNMT .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve radical processes facilitated by light or catalysis. For instance, the difluoromethylation and trifluoromethylation reactions proceed via a radical pathway under visible light irradiation or copper catalysis, respectively . These reactions are crucial for introducing fluorinated groups, which are often desirable in medicinal chemistry due to their ability to modulate the biological activity and physicochemical properties of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly provided, but based on the structure and the synthesis methods, it can be inferred that the presence of fluorinated groups would likely increase the compound's lipophilicity. This could potentially enhance its ability to cross biological membranes, such as the blood-brain barrier. However, it is also noted that the introduction of a methylene group in place of a sulfonamide -NH- can result in a decrease in potency, despite an increase in lipophilicity . The balance between lipophilicity and potency is a critical consideration in the design of such compounds for biological applications.
科学的研究の応用
Synthesis and Characterization
2-((difluoromethyl)sulfonyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, and similar compounds, are central to various synthetic organic chemistry methodologies, particularly in the context of generating fluorinated heterocyclic compounds. Zou et al. (2017) developed a method for direct difluoromethylation of N-methacryloyl benzamides using difluoromethyl sulfone, highlighting its utility in synthesizing CF2H/CF3-containing isoquinoline derivatives under mild conditions (Zou & Wang, 2017). Similarly, Liu et al. (2016) synthesized heterocyclic derivatives via a visible-light-promoted reaction, emphasizing the broad substrate scope and efficiency of such processes (Liu et al., 2016).
Catalysis and Reactivity
The reactivity of sulfone-based compounds in catalytic processes has been explored, with Reddy et al. (2015) demonstrating the sulfenylation and sulfonylation of benzamide derivatives via nickel catalysis. This work presents a convenient route for constructing valuable diaryl sulfides and sulfones (Reddy et al., 2015). Additionally, Fu et al. (2016) investigated the visible-light-mediated oxydifluoromethylation of olefinic amides, leading to the synthesis of CF2H-containing benzoxazines and oxazolines, showcasing the mild conditions and functional group tolerance of this approach (Fu et al., 2016).
Biological and Pharmacological Screening
The potential biological and pharmacological applications of benzamide derivatives have also been explored. Patel et al. (2009) synthesized fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole and evaluated their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This study showcases the diverse functional group incorporation and pharmacological screening of such compounds (Patel et al., 2009).
特性
IUPAC Name |
2-(difluoromethylsulfonyl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O4S/c18-17(19)26(24,25)14-4-2-1-3-12(14)16(23)21-11-6-5-10-7-8-20-15(22)13(10)9-11/h1-6,9,17H,7-8H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFVGJVHNCRYBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((difluoromethyl)sulfonyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507898.png)
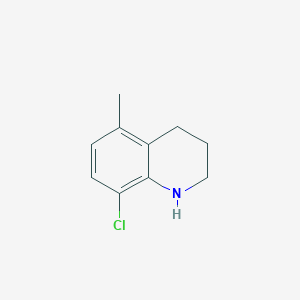


![4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2507906.png)
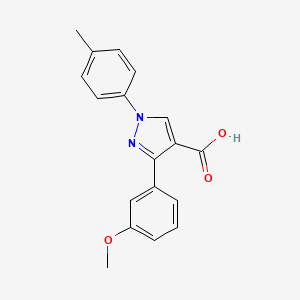
![N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507910.png)
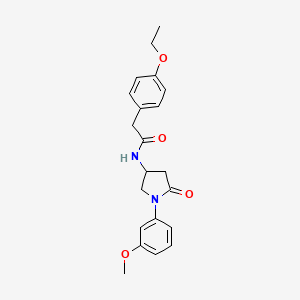
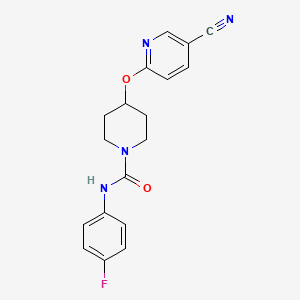
![4-[[2-[(3-Imidazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2507913.png)

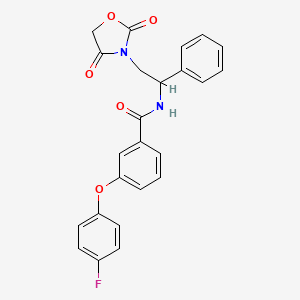
![2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2507918.png)
